4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one
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Overview
Description
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one is a synthetic organic compound that belongs to the class of fluorinated ketones. This compound is characterized by the presence of a trifluoromethyl group, an ethoxy group, and a piperazine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one typically involves multiple steps:
Formation of the Ethoxy Group: This can be achieved by reacting an appropriate alcohol with an alkylating agent under basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can facilitate binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-butan-2-one: Similar structure but lacks the double bond.
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its metabolic stability and lipophilicity, while the piperazine ring can facilitate interactions with biological targets.
Properties
Molecular Formula |
C11H17F3N2O2 |
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Molecular Weight |
266.26 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H17F3N2O2/c1-3-18-10(8-9(17)11(12,13)14)16-6-4-15(2)5-7-16/h8H,3-7H2,1-2H3/b10-8+ |
InChI Key |
IUOFIYWZJKVCNS-CSKARUKUSA-N |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/N1CCN(CC1)C |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)N1CCN(CC1)C |
Origin of Product |
United States |
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